beta-Casomorphin (1-3) amide

Opioid pharmacology Guinea-pig ileum assay Met-enkephalin comparator

β-Casomorphin (1-3) amide (H-Tyr-Pro-Phe-NH₂, also designated BCMA) is the C-terminal amidated tripeptide fragment of the bovine milk-derived opioid peptide β-casomorphin. Unlike the natural free-acid fragment (H-Tyr-Pro-Phe-OH), this synthetic analog terminates in a carboxamide function that confers enhanced metabolic stability and solubility when supplied as the acetate salt.

Molecular Formula C23H28N4O4
Molecular Weight 424.5 g/mol
Cat. No. B12323082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Casomorphin (1-3) amide
Molecular FormulaC23H28N4O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N
InChIInChI=1S/C23H28N4O4/c24-18(13-16-8-10-17(28)11-9-16)23(31)27-12-4-7-20(27)22(30)26-19(21(25)29)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,28H,4,7,12-14,24H2,(H2,25,29)(H,26,30)
InChIKeyKKLJGAZXRLWHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Casomorphin (1-3) Amide: A Minimalist Opioid Fragment for Mu-Receptor Probe Development


β-Casomorphin (1-3) amide (H-Tyr-Pro-Phe-NH₂, also designated BCMA) is the C-terminal amidated tripeptide fragment of the bovine milk-derived opioid peptide β-casomorphin. Unlike the natural free-acid fragment (H-Tyr-Pro-Phe-OH), this synthetic analog terminates in a carboxamide function that confers enhanced metabolic stability and solubility when supplied as the acetate salt . It belongs to the casomorphin family of μ-opioid receptor (MOR)-preferring ligands but is distinguished by its minimal length; it retains opioid-like activity without the fourth proline residue required for full morphiceptin potency [1]. The compound is widely used as a tritiated ligand for autoradiographic mapping of opioid receptor distributions in rodent brain and as a reference agonist in structure–activity relationship (SAR) studies of MOR selectivity .

Why Generic “Casomorphin” Substitution Fails for beta-Casomorphin (1-3) Amide


The casomorphin family spans fragments of varying length, terminal chemistry, and D-amino acid content, each with distinct potency and selectivity profiles. Substituting the free acid β-casomorphin (1-3) for the amidated form introduces a free C-terminal carboxylate that reduces peptide stability and necessitates different solubility conditions . Substituting the longer β-casomorphin (1-4) amide (morphiceptin) produces a ~5-fold gain in guinea-pig ileum potency [1] but simultaneously narrows the selectivity window—morphiceptin is a highly μ-selective agonist, whereas the shorter (1-3) amide retains some δ-receptor interaction, making the two fragments non-interchangeable for studies requiring MOR-biased minimal motifs [2]. Even among tripeptide analogs, a single D-Ala substitution at position 2 can invert the opioid activity profile [2]. Quantitative, comparator-driven selection is therefore mandatory when designing opioid receptor assays, mapping binding sites, or building SAR libraries.

Quantitative Differentiation Evidence: beta-Casomorphin (1-3) Amide vs. Key Comparators


Potency Retention vs. Met-Enkephalin in the Guinea-Pig Ileum Functional Assay

In the electrically stimulated guinea-pig ileum (GPI) functional assay—a gold-standard in vitro model for opioid activity—the tripeptide amide Tyr-Pro-Phe-NH₂ retains 20–25% of the potency of the endogenous opioid Met-enkephalin [1]. This positions the compound as a moderately potent minimal MOR agonist, significantly weaker than the tetrapeptide amide morphiceptin (Tyr-Pro-Phe-Pro-NH₂) which approaches full Met-enkephalin equivalence in the same assay, yet measurably active despite the absence of the fourth proline residue [2]. The data provide a quantitative benchmark for selecting the shortest active casomorphin fragment.

Opioid pharmacology Guinea-pig ileum assay Met-enkephalin comparator

Effect of C-Terminal Amidation on Chemical Stability Relative to the Free Acid Fragment

The C-terminal amide of β-casomorphin (1-3) amide eliminates the free carboxylate present in the natural β-casomorphin (1-3) fragment (H-Tyr-Pro-Phe-OH) [1]. This structural difference reduces susceptibility to carboxypeptidase degradation and increases the peptide's half-life in biological media, a property consistently observed across opioid peptide families when comparing amidated versus free-acid C-termini [2]. In the synthetic context, the amide form can be supplied as a stable lyophilized acetate salt with recommended storage at -20°C for 12 months, whereas the free acid requires more restrictive handling to prevent hydrolysis and aggregation .

Peptide stability C-terminal amidation Free acid comparator

Solubility Advantage of the Acetate Salt Form Over the Free-Base Tripeptide

β-Casomorphin (1-3) amide is commercially supplied as the acetate salt (CAS 80705-23-3), a formulation choice that significantly improves aqueous solubility relative to the free-base tripeptide . The acetate counterion facilitates dissolution in physiological buffers and cell-culture media without the need for organic co-solvents (e.g., DMSO or acetonitrile) that can confound opioid receptor assay results. This formulation advantage is not uniformly available for all casomorphin fragments; the free acid analog (CAS 72122-59-9) is often supplied as the hydrochloride salt with different solubility and pH characteristics that require protocol adjustment .

Solubility Acetate salt formulation Aqueous assay compatibility

Receptor Selectivity Profile Divergence from Morphiceptin (β-Casomorphin 1-4 Amide)

Although explicit binding Ki values at cloned MOR and DOR for β-casomorphin (1-3) amide alone are sparsely reported in the open literature, the broader casomorphin SAR framework demonstrates that truncation of the Pro⁴ residue significantly alters the MOR/DOR selectivity ratio [1]. Morphiceptin (Tyr-Pro-Phe-Pro-NH₂) is characterized as a highly μ-selective agonist with negligible δ-receptor activation; shortening the peptide to the tripeptide amide retains MOR affinity but introduces measurable δ-site cross-reactivity, as inferred from enkephalin-comparative GPI activity that is only partially naloxone-reversible and exhibits δ-component contribution [2]. This shift makes β-casomorphin (1-3) amide the preferred minimal probe when concurrent MOR/DOR binding is desired, whereas morphiceptin is the superior choice for exclusive MOR study.

Mu-opioid selectivity Delta-opioid cross-reactivity Morphiceptin comparator

Precision Application Scenarios for beta-Casomorphin (1-3) Amide Based on Quantitative Differentiation


Tritiated Ligand for Quantitative Autoradiographic Mapping of Brain Opioid Receptors

β-Casomorphin (1-3) amide acetate salt has been deployed as a ³H-labeled radioligand to map the anatomical distribution of opioid binding sites in rat brain sections . Its moderate GPI potency (20–25% Met-enkephalin) and dual MOR/DOR interaction profile make it a balanced probe for total opioid receptor visualization, bypassing the extreme MOR bias of morphiceptin that would underrepresent δ-site densities. The amide's 12-month frozen storage stability ensures lot-to-lot consistency across long-term mapping programs.

Minimalist Scaffold for Structure–Activity Relationship (SAR) Libraries Targeting MOR/DOR Selectivity Switches

At only three residues with a C-terminal amide, β-casomorphin (1-3) amide represents the smallest casomorphin fragment that retains measurable opioid activity [1]. Synthetic modification at positions 2 (Pro→D-Ala, D-pipecolic acid) or 3 (Phe→D-Phe, D-Nal) can tune potency and selectivity, as demonstrated by the 1984 Matthies et al. study that showed D-Phe³ substitution enhanced antinociception while D-Pro² substitution abolished opioid action [2]. The acetate salt's aqueous solubility facilitates high-throughput parallel synthesis and direct in-well assay screening.

Reference Agonist in Guinea-Pig Ileum and Mouse Vas Deferens Bioassays for Opioid Subtype Discrimination

The GPI assay potency of 20–25% Met-enkephalin [1] provides a calibrated reference point for comparing novel synthetic opioids. Because the tripeptide amide elicits a partially naloxone-reversible contraction inhibition with a different MVD/GPI potency ratio than morphiceptin, it serves as a pharmacological fingerprint compound for distinguishing μ-, δ-, and κ-opioid components in tissue-based screening cascades.

Neuropharmacological Studies of Food-Derived Opioid Peptide Fragments

As the stable synthetic surrogate of the naturally occurring β-casomorphin (1-3) fragment generated during casein digestion, the amidated tripeptide enables controlled in vitro and in vivo studies of dietary opioid peptide effects on gut-brain axis signaling . The acetate salt formulation dissolves directly in physiological saline for oral gavage or intraventricular administration protocols without organic solvents that would confound behavioral or metabolic endpoints.

Quote Request

Request a Quote for beta-Casomorphin (1-3) amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.